REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][C:2]2=[O:8].[Li]CCCC.[C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])#[CH:15]>C1COCC1>[CH3:17][Si:16]([C:14]#[C:15][C:2]1([OH:8])[CH2:3][CH:4]2[CH2:7][CH:1]1[CH2:6][CH2:5]2)([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)C2)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by gel chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC1(C2CCC(C1)C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |